dimethyl 5-(4-bromophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate
Description
Dimethyl 5-(4-bromophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate is a spirocyclic compound featuring a fused furan-indene core. Key structural attributes include:
- Spiro Architecture: The furan ring is connected to an indene moiety via a spiro carbon, enforcing rigidity and stereochemical constraints .
- Substituents: A 4-bromophenyl group at position 5 and two ester groups (dimethyl carboxylates) at positions 3 and 2.
- Electrophilic Centers: Two ketone groups at positions 1' and 3' of the indene unit, which enhance reactivity in nucleophilic additions or cycloadditions.
Properties
IUPAC Name |
dimethyl 2-(4-bromophenyl)-1',3'-dioxospiro[2H-furan-5,2'-indene]-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO7/c1-28-20(26)15-16(21(27)29-2)22(30-17(15)11-7-9-12(23)10-8-11)18(24)13-5-3-4-6-14(13)19(22)25/h3-10,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRLAYAZXUTWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2(C(=O)C3=CC=CC=C3C2=O)OC1C4=CC=C(C=C4)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 5-(4-bromophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms associated with this compound, supported by data tables and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The general synthetic route includes:
- Formation of the spiro-furan structure : This is achieved through cyclization reactions involving furan derivatives.
- Bromination : The introduction of the bromophenyl group enhances the compound's reactivity and biological activity.
- Carboxylation : The addition of carboxyl groups increases solubility and bioavailability.
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 75 µg/mL | |
| Bacillus subtilis | 100 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antibiotics.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (lung cancer) | 10 µM | |
| HeLa (cervical cancer) | 15 µM | |
| MCF-7 (breast cancer) | 12 µM |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Wnt Pathway Inhibition
Research indicates that this compound may inhibit the Wnt signaling pathway, which is crucial in cell proliferation and differentiation. Inhibition of this pathway can lead to reduced tumor growth and enhanced differentiation of stem cells into cardiomyocytes:
- IC50 Values : The compound showed an IC50 of approximately 51 nM in inhibiting Wnt signaling in human embryonic stem cells, indicating potent activity against this critical pathway involved in oncogenesis .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several derivatives of this compound against clinically isolated strains of bacteria, demonstrating its superior activity compared to traditional antibiotics .
- Cytotoxicity Assessment : In a comparative analysis with known chemotherapeutics, this compound exhibited lower IC50 values across multiple cancer cell lines, suggesting its potential as a more effective treatment option for certain cancers .
Scientific Research Applications
The compound dimethyl 5-(4-bromophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate is a complex organic molecule with various potential applications in scientific research, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by comprehensive data and case studies.
Medicinal Chemistry
This compound has shown promise in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.
Case Studies:
- Anticancer Activity: Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of spiro-fused compounds have been explored for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties: Some studies suggest that brominated compounds can enhance antimicrobial activity. The presence of the bromophenyl group may be crucial in enhancing the compound's interaction with microbial cell membranes.
Material Science
The compound's unique structure makes it suitable for applications in materials science, particularly in the development of organic electronic materials.
Potential Uses:
- Organic Light Emitting Diodes (OLEDs): The electronic properties of this compound allow it to be investigated as a potential component in OLEDs due to its ability to emit light when an electric current is applied.
- Photovoltaics: Its ability to absorb light and convert it into electrical energy makes it a candidate for use in organic photovoltaic cells.
Synthetic Chemistry
The compound serves as a versatile intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Synthetic Routes:
- Diels-Alder Reactions: The spiro structure allows for participation in Diels-Alder reactions, which are fundamental in building complex cyclic structures.
- Functionalization: The presence of multiple functional groups provides numerous sites for further chemical modifications, enabling the synthesis of derivatives with tailored properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities with related spiro[furan-indene] derivatives:
Key Observations :
- Bromophenyl vs.
- Ketone Count : The target compound has two ketones (1',3'-dioxo), whereas compounds like 2a and 2d feature three (1',3',5-trione), which may alter redox properties and hydrogen-bonding interactions .
- Core Heterocycle : Replacing furan with tetrahydrothiophene (as in 3i) introduces sulfur, affecting electronic distribution and metabolic stability .
Physicochemical Properties
Notes:
- The 4-bromophenyl group may lower solubility in polar solvents compared to amino-substituted analogs.
- Ester carbonyl stretches (~1720 cm⁻¹) and ketone stretches (~1785 cm⁻¹) are consistent across analogs .
Research Implications
- Drug Discovery : The 4-bromophenyl group warrants exploration in structure-activity relationship (SAR) studies for oncology targets.
- Synthetic Optimization: Leveraging domino reactions () or bimetallic catalysis () could improve yields and enantioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
